molecular formula C12H7BrClNO B1280893 5-(2-Bromobenzoyl)-2-chloropyridine CAS No. 858035-60-6

5-(2-Bromobenzoyl)-2-chloropyridine

Cat. No.: B1280893
CAS No.: 858035-60-6
M. Wt: 296.54 g/mol
InChI Key: UYNKCDKVECCFQS-UHFFFAOYSA-N
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Description

5-(2-Bromobenzoyl)-2-chloropyridine: is an organic compound that belongs to the class of heterocyclic aromatic compounds It is characterized by the presence of a pyridine ring substituted with a 2-chlorine atom and a 2-bromobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 5-(2-Bromobenzoyl)-2-chloropyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 2-chloropyridine and 2-bromobenzoyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as pyridine or triethylamine to facilitate the nucleophilic substitution reaction.

    Procedure: 2-chloropyridine is reacted with 2-bromobenzoyl chloride under reflux conditions in an appropriate solvent like dichloromethane or toluene. The reaction mixture is then purified using column chromatography to obtain the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can further improve the scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 5-(2-Bromobenzoyl)-2-chloropyridine can undergo nucleophilic substitution reactions due to the presence of the bromine and chlorine atoms.

    Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of various derivatives.

    Coupling Reactions: It can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium phosphate in solvents like tetrahydrofuran or dimethylformamide.

Major Products:

    Substitution Products: Formation of derivatives with different substituents on the pyridine ring.

    Oxidation Products: Formation of oxidized derivatives with functional groups like carboxylic acids or ketones.

    Reduction Products: Formation of reduced derivatives with functional groups like alcohols or amines.

    Coupling Products: Formation of biaryl compounds with extended aromatic systems.

Scientific Research Applications

Chemistry:

    Organic Synthesis: Used as a building block in the synthesis of complex organic molecules.

    Catalysis: Employed in catalytic reactions to form carbon-carbon and carbon-heteroatom bonds.

Biology:

    Biological Probes: Utilized in the development of probes for studying biological processes.

    Enzyme Inhibitors: Investigated for its potential as an enzyme inhibitor in biochemical assays.

Medicine:

    Drug Development: Explored as a lead compound in the development of new pharmaceuticals.

    Anticancer Agents: Studied for its potential anticancer properties in preclinical models.

Industry:

    Material Science: Used in the synthesis of materials with specific electronic or optical properties.

    Agrochemicals: Investigated for its potential use in the development of new agrochemical products.

Mechanism of Action

The mechanism of action of 5-(2-Bromobenzoyl)-2-chloropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of their activity. The presence of the bromobenzoyl and chloropyridine moieties allows for specific interactions with target proteins, influencing their function and downstream signaling pathways.

Comparison with Similar Compounds

    2-Bromobenzoyl Chloride: Shares the bromobenzoyl group but lacks the pyridine ring.

    2-Chloropyridine: Contains the pyridine ring with a chlorine substituent but lacks the bromobenzoyl group.

    5-Bromo-2-chloropyridine: Similar structure but lacks the benzoyl group.

Uniqueness: 5-(2-Bromobenzoyl)-2-chloropyridine is unique due to the combination of the bromobenzoyl and chloropyridine moieties, which confer distinct chemical reactivity and potential biological activity. This combination allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

(2-bromophenyl)-(6-chloropyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7BrClNO/c13-10-4-2-1-3-9(10)12(16)8-5-6-11(14)15-7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYNKCDKVECCFQS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)C2=CN=C(C=C2)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60479713
Record name Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

858035-60-6
Record name Methanone, (2-bromophenyl)(6-chloro-3-pyridinyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60479713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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